![molecular formula C8H7N3O2 B1282323 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 76391-97-4](/img/structure/B1282323.png)

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

Vue d'ensemble

Description

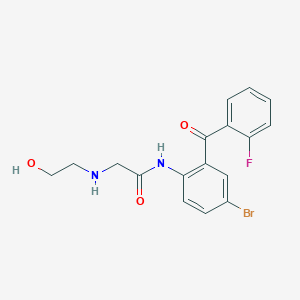

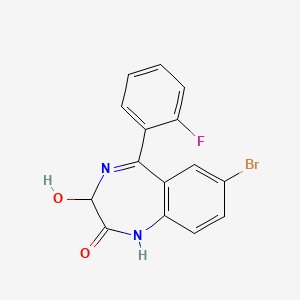

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are a significant class of heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, the synthesis of 2-(2-aminophenyl) Benz imidazole was achieved through a one-pot synthesis method, which is a straightforward approach that can potentially be adapted for the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid . Additionally, 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their ethyl esters have been prepared, indicating that the amino group on the benzimidazole ring can be functionalized to introduce carboxylic acid groups .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using X-ray single-crystal structural analysis. For example, the structure of 2-(2-aminophenyl) Benz imidazole was determined to be co-planar with the molecules forming 1D chained and 2D layered structures through intermolecular N-H...N hydrogen bonds . This suggests that 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid may also exhibit similar structural features, which could be confirmed through similar analytical techniques.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The amino-acids can react with acyl halides to give different heterocyclic compounds, such as imidazo[4,5-g]quinazoline-5,7-diones, and with formamide to give imidazo[4,5-g]quinazolin-5-ones . These reactions demonstrate the reactivity of the amino group and the carboxylic acid functionality in benzimidazole derivatives, which is relevant for the chemical behavior of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer insights. For instance, the crystal analysis of 2-(2-aminophenyl) Benz imidazole provides data on molecular weight, crystal system, space group, and density . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the solubility, stability, and reactivity of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, certain compounds containing this structure displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Pharmaceutical Applications

Derivatives of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid have been explored for their potential in pharmaceuticals. For instance, certain substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their esters demonstrated significant antiproliferative effects against various breast cancer cell lines (Karthikeyan et al., 2017).

Chemical Synthesis and Material Science

The compound has been used in chemical syntheses, such as in the solid-phase synthesis of certain derivatives for potential applications in material science (Dadiboyena & Nefzi, 2011).

Development of Fluorescent Sensors

Benzimidazole-based optical probes, which include the 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid structure, have been developed for the selective detection of multiple cations via dual-channel analysis (Kumar, Chhatwal, & Gupta, 2012).

Corrosion Inhibition

Compounds derived from 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions, showcasing their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2-amino-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBMELTXPLGIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538342 | |

| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid | |

CAS RN |

76391-97-4 | |

| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)